Telekin

Description

This compound has been reported in Inula grandis, Carpesium macrocephalum, and other organisms with data available.

isolated from Carpesium divaricatum; structure in first source

Structure

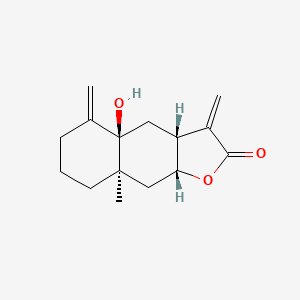

2D Structure

3D Structure

Properties

Molecular Formula |

C15H20O3 |

|---|---|

Molecular Weight |

248.32 g/mol |

IUPAC Name |

(3aR,4aR,8aR,9aR)-4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |

InChI |

InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-12-11(7-15(9,14)17)10(2)13(16)18-12/h11-12,17H,1-2,4-8H2,3H3/t11-,12-,14-,15-/m1/s1 |

InChI Key |

LIDPBIULZNRIJE-QHSBEEBCSA-N |

Isomeric SMILES |

C[C@]12CCCC(=C)[C@@]1(C[C@H]3[C@@H](C2)OC(=O)C3=C)O |

Canonical SMILES |

CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O |

Synonyms |

telekin |

Origin of Product |

United States |

Foundational & Exploratory

Telekin compound isolation from Carpesium divaricatum.

For Immediate Release

This whitepaper provides a comprehensive technical overview for the isolation of Telekin, a promising eudesmane-type sesquiterpene lactone, from the plant Carpesium divaricatum. This document is intended for researchers, scientists, and professionals in drug development interested in the extraction, purification, and characterization of this cytotoxic compound.

This compound has demonstrated significant anticancer activity, primarily through the induction of apoptosis via a mitochondria-mediated pathway, making it a compound of high interest for further investigation in oncology. This guide outlines a general experimental protocol for its isolation and presents its key spectral data for identification and characterization.

Experimental Protocol: Isolation of Sesquiterpene Lactones from Carpesium divaricatum

The following protocol describes a general methodology for the extraction and isolation of sesquiterpene lactones, including this compound, from the whole plant material of Carpesium divaricatum. It is important to note that optimization of specific parameters may be necessary to maximize the yield and purity of this compound.

1.1. Plant Material and Extraction

Dried and powdered whole plants of Carpesium divaricatum are subjected to extraction with chloroform (CHCl₃) at room temperature. The extraction is typically repeated multiple times to ensure exhaustive recovery of the desired compounds. The combined chloroform extracts are then concentrated under reduced pressure to yield a crude extract.

1.2. Chromatographic Purification

The crude extract is further purified using column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system is a gradient of n-hexane and ethyl acetate (EtOAc).

-

Step 1: Initial Fractionation. The crude extract is loaded onto a silica gel column and eluted with a stepwise gradient of n-hexane-EtOAc. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Step 2: Further Purification. Fractions showing the presence of compounds with TLC profiles similar to that expected for sesquiterpene lactones are combined and subjected to further chromatographic separation. This may involve repeated column chromatography with finer solvent gradients or the use of other chromatographic techniques such as preparative high-performance liquid chromatography (HPLC) to isolate pure this compound.

The following diagram illustrates the general workflow for the isolation of this compound from Carpesium divaricatum.

Quantitative Data: Spectroscopic Characterization of this compound

The structural elucidation of this compound is accomplished through various spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy. The following table summarizes the key ¹H and ¹³C NMR spectral data for this compound.

| ¹H NMR (CDCl₃) | ¹³C NMR (CDCl₃) |

| Chemical Shift (δ, ppm) | Chemical Shift (δ, ppm) |

| Data not available in search results | Data not available in search results |

Note: Specific chemical shift values, coupling constants, and multiplicities for this compound were not available in the provided search results. Researchers should refer to dedicated structural elucidation publications for this detailed information.

Signaling Pathway: this compound-Induced Apoptosis

This compound exerts its cytotoxic effects by inducing apoptosis in cancer cells through the intrinsic, or mitochondria-mediated, pathway. This process involves a cascade of molecular events, as depicted in the signaling pathway diagram below.

Key events in this compound-induced apoptosis include:

-

Induction of Oxidative Stress: this compound treatment leads to an increase in intracellular Reactive Oxygen Species (ROS).

-

Mitochondrial Membrane Depolarization: The accumulation of ROS contributes to the loss of mitochondrial membrane potential.

-

Regulation of Apoptotic Proteins: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.

-

Cytochrome c Release: The altered Bax/Bcl-2 ratio promotes the release of cytochrome c from the mitochondria into the cytosol.

-

Caspase Activation: Cytosolic cytochrome c triggers the activation of caspase-9, which in turn activates the executioner caspase-3, leading to the dismantling of the cell.

This technical guide provides a foundational understanding for the isolation and characterization of this compound from Carpesium divaricatum. Further research and optimization of the described protocols are encouraged to advance the study of this potent natural compound for potential therapeutic applications.

Telekin: A Eudesmane-Type Sesquiterpene Lactone with Anticancer and Anti-inflammatory Potential

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: Telekin is a naturally occurring eudesmane-type sesquiterpene lactone isolated from plants of the Asteraceae family, notably Carpesium divaricatum.[1][2][3] This class of compounds is characterized by a bicyclic carbon framework and a lactone ring, which are often associated with a wide range of biological activities.[4] this compound has garnered significant scientific interest for its potent anticancer and anti-inflammatory properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, focusing on its mechanisms of action, supported by quantitative data and detailed experimental methodologies.

Physicochemical Properties of this compound

A foundational understanding of this compound's chemical and physical properties is crucial for its application in research and development.

| Property | Value | Source |

| Chemical Formula | C₁₅H₂₀O₃ | [5] |

| Molecular Weight | 248.32 g/mol | [1][6] |

| IUPAC Name | (3aR,4aR,8aR,9aR)-4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one | [6] |

| CAS Number | 6752-90-5 | [1] |

| Appearance | White crystalline solid | - |

| Solubility | Soluble in DMSO, methanol, and other organic solvents. | - |

Biological Activity of this compound

This compound exhibits significant biological activity, primarily in the realms of oncology and inflammation. Its efficacy has been demonstrated in various in vitro models.

Anticancer Activity

This compound has shown potent cytotoxic effects against several human cancer cell lines, with a notably lower impact on normal cells, suggesting a favorable therapeutic window.[7]

| Cell Line | Cancer Type | IC₅₀ (µM) | Exposure Time | Reference |

| HepG2 | Hepatocellular Carcinoma | 7.1 | 48 h | [7] |

| SMMC-7721 | Hepatocellular Carcinoma | ~4-5 | 72 h | [7] |

| A549 | Lung Adenocarcinoma | 17.8 | 48 h | [7] |

| U87 | Glioblastoma | 9.0 | 48 h | [7] |

| HL-7702 (Normal) | Human Liver | 54.7 | 48 h | [7] |

Anti-inflammatory Activity

While direct IC₅₀ values for this compound's anti-inflammatory activity are not extensively reported, studies on the closely related isomer, Isothis compound, provide strong evidence for its mechanism. Isothis compound has been shown to significantly inhibit the production of pro-inflammatory mediators.[8] Eudesmane-type sesquiterpenes, in general, have demonstrated moderate to potent inhibitory activity against nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[9][10]

Mechanisms of Action

This compound exerts its biological effects through the modulation of key cellular signaling pathways, leading to apoptosis and cell cycle arrest in cancer cells, and the suppression of inflammatory responses.

Induction of Mitochondria-Mediated Apoptosis in Hepatocellular Carcinoma

This compound triggers the intrinsic apoptotic pathway in human hepatocellular carcinoma (HCC) cells.[2][3] This process is initiated by an increase in intracellular reactive oxygen species (ROS), which leads to a cascade of mitochondrial events.[2][3]

The key molecular events in this pathway include:

-

Increased ROS Production: this compound treatment elevates intracellular ROS levels.[2]

-

Loss of Mitochondrial Membrane Potential (ΔΨm): The increase in ROS leads to the depolarization of the mitochondrial membrane.[2][7]

-

Regulation of Bcl-2 Family Proteins: this compound upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2.[2]

-

Cytochrome c Release: The altered Bax/Bcl-2 ratio increases the permeability of the mitochondrial outer membrane, resulting in the release of cytochrome c into the cytosol.[2]

-

Caspase Activation: Cytochrome c, in the presence of Apaf-1, activates caspase-9, which in turn activates the executioner caspase-3, leading to the cleavage of cellular substrates and ultimately, apoptosis.[2]

Caption: Mitochondria-Mediated Apoptosis Pathway.

G2/M Phase Cell Cycle Arrest via the p38 MAPK Signaling Pathway

This compound has been shown to induce G2/M phase cell cycle arrest in HepG2 cells, thereby inhibiting their proliferation.[7][11] This is also initiated by an increase in intracellular ROS, which activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway.[7][11]

The signaling cascade proceeds as follows:

-

ROS-Mediated p38 Activation: Increased ROS levels lead to the phosphorylation and activation of p38 MAPK.[7][11]

-

MAPKAPK-2 Activation: Activated p38 MAPK then phosphorylates and activates its downstream substrate, MAPK-activated protein kinase 2 (MAPKAPK-2).[7]

-

Cdc25A and Cdc2 Phosphorylation: The activated p38/MAPKAPK-2 pathway leads to the inhibitory phosphorylation of Cdc25A and Cdc2 (also known as CDK1).[7]

-

Cyclin B1 Downregulation: this compound also decreases the expression of Cyclin B1.[7]

-

G2/M Arrest: The inhibition of the Cdc2/Cyclin B1 complex, a key regulator of the G2/M transition, results in cell cycle arrest at the G2/M checkpoint.[7]

Caption: G2/M Arrest via p38 MAPK Pathway.

Anti-inflammatory Mechanism via NF-κB Inhibition

Based on studies of the related compound Isothis compound, this compound is presumed to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway.[8] NF-κB is a key transcription factor that regulates the expression of numerous pro-inflammatory genes.

The proposed mechanism involves:

-

Inhibition of IκBα Phosphorylation: this compound likely inhibits the IκB kinase (IKK) complex, preventing the phosphorylation of the inhibitory protein IκBα.[8]

-

Prevention of p65 Nuclear Translocation: By stabilizing IκBα, this compound prevents its degradation and the subsequent release and translocation of the p65 subunit of NF-κB into the nucleus.[8]

-

Downregulation of Pro-inflammatory Mediators: The inhibition of NF-κB activity leads to a decrease in the expression of pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), as well as pro-inflammatory cytokines such as TNF-α and IL-6.[8]

Caption: NF-κB Inhibition Pathway.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the investigation of this compound's biological activities.

Cell Viability Assay (MTT Assay)

This assay is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of this compound (e.g., 0, 3.75, 7.5, 15, 30 µM). Include a vehicle control (e.g., DMSO) at the highest concentration used for this compound dilution.

-

Incubation: Incubate the plates for the desired time periods (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. The IC₅₀ value is determined by plotting the percentage of viability versus the concentration of this compound.

Western Blot Analysis

This technique is employed to detect changes in the expression levels of specific proteins involved in the signaling pathways affected by this compound.

-

Cell Lysis: After treatment with this compound for the specified time, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing a protease and phosphatase inhibitor cocktail.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer and separate them on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., Bcl-2, Bax, p-p38, Cyclin B1, β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities using image analysis software and normalize to a loading control like β-actin.

Flow Cytometry for Cell Cycle and Apoptosis Analysis

Flow cytometry is used to quantify the percentage of cells in different phases of the cell cycle and the proportion of apoptotic cells.

Cell Cycle Analysis:

-

Cell Preparation: After treatment with this compound, harvest the cells by trypsinization and wash with PBS.

-

Fixation: Fix the cells in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.

-

Data Acquisition: Analyze the samples on a flow cytometer, exciting the PI with a 488 nm laser and collecting the fluorescence emission at ~617 nm.

-

Data Analysis: Analyze the DNA content histograms using cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Apoptosis Analysis (Annexin V/PI Staining):

-

Cell Preparation: Harvest and wash the cells as described above.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Data Acquisition: Analyze the samples on a flow cytometer, detecting the FITC fluorescence (early apoptosis) and PI fluorescence (late apoptosis/necrosis).

-

Data Analysis: Quantify the percentage of viable, early apoptotic, late apoptotic, and necrotic cells.

Conclusion

This compound, a eudesmane-type sesquiterpene lactone, demonstrates significant potential as a therapeutic agent, particularly in the fields of oncology and inflammation. Its ability to induce apoptosis and cell cycle arrest in cancer cells through well-defined signaling pathways, coupled with its prospective anti-inflammatory properties via NF-κB inhibition, makes it a compelling candidate for further preclinical and clinical investigation. The detailed methodologies provided in this guide offer a framework for researchers to further explore the multifaceted biological activities of this promising natural product.

References

- 1. This compound induces apoptosis associated with the mitochondria-mediated pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 4. IC50 Evaluation of Platinum Nanocatalysts for Cancer Treatment in Fibroblast, HeLa, and DU-145 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. researchgate.net [researchgate.net]

- 7. This compound Induces Apoptosis Associated with the Mitochondria-Mediated Pathway in Human Hepatocellular Carcinoma Cells [jstage.jst.go.jp]

- 8. Evaluation of Anti-Inflammatory and Immunosuppressant Potential of Isothis compound in Lipopolysaccharide (LPS) Stimulated Macrophage (RAW 264.7) and Sheep Red Blood Cells (SRBC) Sensitized Murine Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Specification of the NF-κB transcriptional response by p65 phosphorylation and TNF-induced nuclear translocation of IKKε - PMC [pmc.ncbi.nlm.nih.gov]

- 10. The Antioxidant and Anti-inflammatory Effects of Phenolic Compounds Isolated from the Root of Rhodiola sachalinensis A. BOR - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

In Vitro Anti-proliferative Activity of Telekin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telekin, a sesquiterpene lactone isolated from Carpesium divaricatum, has demonstrated significant anti-proliferative activity against various cancer cell lines in vitro. This technical guide provides a comprehensive overview of the current understanding of this compound's effects on cancer cells, focusing on its mechanisms of action, quantitative efficacy, and the experimental protocols used for its evaluation. This compound induces apoptosis through a mitochondria-mediated pathway and causes G2/M phase cell cycle arrest via activation of the p38 MAPK signaling pathway. This document serves as a resource for researchers investigating this compound as a potential therapeutic agent.

Introduction

This compound is a eudesmane-type sesquiterpene lactone that has been identified as a potent inhibitor of cancer cell proliferation[1]. Its ability to induce programmed cell death and halt the cell cycle in cancer cells makes it a compound of interest for oncological research and drug development. This guide summarizes the key findings related to this compound's in vitro anti-proliferative activities and provides detailed methodologies for reproducing and expanding upon this research.

Quantitative Data on Anti-proliferative Activity

The efficacy of this compound has been quantified across several human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting a specific biological or biochemical function.

While comprehensive data for a wide range of cell lines remains a subject of ongoing research, a study on 13-amino derivatives of this compound evaluated its cytotoxicity against three human tumor cell lines:

-

Human Cervical Adenocarcinoma (HeLa)

-

Human Lung Carcinoma (A549)

-

Human Leukemia (K562)

In this comparative study, this compound itself was used as a reference compound, and its derivatives, specifically the piperidine and 4-hydroxypiperidine adducts, showed stronger cytotoxic activity[2][3]. The precise IC50 values for this compound from this study require access to the full-text article for complete verification.

Further research is needed to establish a comprehensive panel of IC50 values for this compound across a broader spectrum of cancer cell lines.

Mechanisms of Action

This compound exerts its anti-proliferative effects through two primary, interconnected mechanisms: induction of apoptosis and cell cycle arrest.

Induction of Apoptosis via the Mitochondria-Mediated Pathway

This compound is a potent inducer of apoptosis in human hepatocellular carcinoma cells[1]. The apoptotic process initiated by this compound is characterized by morphological changes such as chromatin condensation and the formation of apoptotic bodies[1]. Mechanistically, this compound activates the intrinsic, or mitochondria-mediated, pathway of apoptosis.

Key Molecular Events:

-

Disruption of Mitochondrial Membrane Potential (MMP): this compound treatment leads to a loss of MMP[1].

-

Regulation of Bcl-2 Family Proteins: It downregulates the anti-apoptotic protein Bcl-2 and upregulates the pro-apoptotic protein Bax[1]. This shift in the Bax/Bcl-2 ratio is a critical step in the initiation of the mitochondrial apoptotic cascade.

-

Cytochrome c Release: The altered mitochondrial membrane permeability results in the release of cytochrome c from the mitochondria into the cytosol[1].

-

Caspase Activation: In the cytosol, cytochrome c contributes to the formation of the apoptosome, which in turn activates caspase-9, the initiator caspase in this pathway. Activated caspase-9 then activates the executioner caspase, caspase-3, leading to the cleavage of cellular substrates and the execution of apoptosis[1].

G2/M Phase Cell Cycle Arrest via the p38 MAPK Signaling Pathway

In addition to inducing apoptosis, this compound has been shown to arrest the cell cycle at the G2/M phase in human hepatocellular carcinoma cells. This cell cycle arrest is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) signaling pathway.

Key Molecular Events:

-

Activation of p38 MAPK: this compound treatment leads to the phosphorylation and activation of p38 MAPK.

-

Downstream Effects: The activated p38 MAPK pathway influences the expression and activity of key cell cycle regulatory proteins, ultimately leading to a halt in the progression from the G2 to the M phase of the cell cycle.

Experimental Protocols

The following are detailed protocols for the key in vitro assays used to characterize the anti-proliferative activity of this compound.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

-

96-well plates

-

Cancer cell lines

-

Complete culture medium

-

This compound stock solution (dissolved in DMSO)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

-

Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

-

Prepare serial dilutions of this compound in complete culture medium.

-

Remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used to dissolve this compound) and a blank (medium only).

-

Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.

-

Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

After the incubation, carefully remove the medium containing MTT.

-

Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Gently shake the plate for 15 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Cancer cell lines treated with this compound

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

PBS

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound as described for the cell viability assay.

-

Harvest both adherent and floating cells. For adherent cells, use trypsin and neutralize with complete medium.

-

Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

-

Wash the cells twice with cold PBS.

-

Resuspend the cells in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses PI to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.

Materials:

-

Cancer cell lines treated with this compound

-

PBS

-

Cold 70% ethanol

-

RNase A (100 µg/mL)

-

Propidium Iodide (50 µg/mL)

-

Flow cytometer

Procedure:

-

Seed cells and treat with this compound.

-

Harvest the cells and wash twice with cold PBS.

-

Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing.

-

Incubate the fixed cells for at least 30 minutes on ice (can be stored at -20°C for longer periods).

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in a solution containing RNase A and incubate for 30 minutes at 37°C to degrade RNA.

-

Add Propidium Iodide and incubate for 15 minutes in the dark.

-

Analyze the stained cells by flow cytometry. The DNA content will be proportional to the PI fluorescence, allowing for the quantification of cells in the G0/G1, S, and G2/M phases.

Conclusion

This compound demonstrates significant potential as an anti-proliferative agent, acting through the induction of mitochondria-mediated apoptosis and G2/M phase cell cycle arrest. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound's therapeutic potential. Future research should focus on expanding the panel of cancer cell lines tested to determine the breadth of its activity and on elucidating the finer details of the signaling pathways it modulates.

References

The Apoptotic Effects of Telekin on Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Telekin, a eudesmane-type sesquiterpene lactone compound derived from the medicinal plant Carpesium divaricatum, has demonstrated significant anti-proliferative and pro-apoptotic activity in cancer cells, particularly in human hepatocellular carcinoma (HCC).[1][2][3][4] This document provides a detailed overview of the molecular mechanisms underlying this compound's effects on apoptosis, summarizing key quantitative data and providing detailed experimental protocols for the cited research. The primary mechanism of action involves the activation of the intrinsic, mitochondria-mediated apoptotic pathway, characterized by the generation of reactive oxygen species (ROS), disruption of mitochondrial membrane potential, and subsequent activation of the caspase cascade.[1][2] Additionally, this compound has been shown to induce G2/M phase cell cycle arrest through the p38 MAPK signaling pathway.[5] This guide consolidates the current understanding of this compound's anti-cancer properties to support further research and drug development efforts.

Introduction

The search for novel anti-cancer agents from natural products is a critical avenue in oncological research.[2] this compound, a sesquiterpene lactone, has emerged as a promising candidate due to its potent cytotoxic effects on cancer cells with comparatively low toxicity to normal cells.[1][2] Apoptosis, or programmed cell death, is a crucial process for tissue homeostasis, and its dysregulation is a hallmark of cancer.[6][7] Many chemotherapeutic agents function by inducing apoptosis in malignant cells.[7][8] This guide focuses on the specific mechanisms by which this compound induces apoptosis, providing a technical framework for researchers in the field.

Quantitative Data Summary

The anti-proliferative and pro-apoptotic effects of this compound have been quantified in various studies. The following tables summarize the dose-dependent effects observed in human hepatocellular carcinoma cell lines (e.g., HepG2).

Table 1: Dose-Dependent Inhibition of HepG2 Cell Viability by this compound

| This compound Concentration (μmol/L) | Inhibition of Cell Viability (%) |

| 3.75 | Lower Inhibition |

| 7.5 | Moderate Inhibition |

| 15 | Significant Inhibition |

| 30 | High Inhibition |

| Data is representative of findings that this compound dose-dependently inhibited the viability of HepG2 cells.[5] |

Table 2: Effect of this compound on Key Apoptotic Markers in HepG2 Cells

| Marker | Effect of this compound Treatment |

| Reactive Oxygen Species (ROS) | Significant Increase |

| Mitochondrial Membrane Potential (MMP) | Loss/Decrease |

| Intracellular Free Calcium | Increased Levels |

| Bax Expression | Increase |

| Bcl-2 Expression | Decrease |

| Cytochrome C Release | Increase |

| Caspase-9 Activation | Increase |

| Caspase-3 Activation | Increase |

| Apaf-1 Expression | Decrease |

| This table summarizes the qualitative and directional changes in key markers of the mitochondria-mediated apoptotic pathway upon treatment with this compound.[1][2] |

Table 3: Effect of this compound on Cell Cycle and p38 MAPK Pathway Proteins in HepG2 Cells

| Marker | Effect of this compound Treatment |

| Cells in G2/M Phase | Increase |

| Phosphorylation of p38 | Increase |

| Phosphorylation of MAPKAPK-2 | Increase |

| Phosphorylation of Cdc25A | Increase |

| Phosphorylation of Cdc2 | Increase |

| Cyclin B1 Level | Decrease |

| This table outlines the effects of this compound on cell cycle regulation and the p38 MAPK signaling pathway.[5] |

Signaling Pathways

This compound's induction of apoptosis is primarily mediated through two interconnected signaling pathways: the intrinsic (mitochondrial) pathway and the p38 MAPK pathway leading to cell cycle arrest.

Mitochondria-Mediated Apoptotic Pathway

This compound treatment initiates a cascade of events centered on the mitochondria. It leads to an increase in intracellular reactive oxygen species (ROS) and calcium levels, which in turn disrupts the balance of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins.[1][2] This imbalance results in the loss of mitochondrial membrane potential and the release of cytochrome c into the cytosol.[1][2] Cytosolic cytochrome c then binds to Apaf-1, leading to the activation of caspase-9, an initiator caspase, which subsequently activates the executioner caspase-3, culminating in apoptosis.[2]

Caption: Mitochondria-mediated apoptotic pathway induced by this compound.

p38 MAPK Pathway and G2/M Cell Cycle Arrest

In addition to directly triggering apoptosis, this compound can induce cell cycle arrest at the G2/M phase.[5] This is achieved through the activation of the p38 MAPK signaling pathway.[5] this compound treatment leads to the phosphorylation and activation of p38 and its downstream target MAPKAPK-2.[5] This cascade ultimately influences the phosphorylation status of key cell cycle regulators like Cdc25A and Cdc2, and decreases the level of Cyclin B1, preventing the cell from proceeding through mitosis and leading to arrest.[5]

Caption: p38 MAPK pathway leading to G2/M arrest by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the effects of this compound on cancer cells.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of this compound on cancer cells.

-

Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours to allow for attachment.

-

Treatment: Treat the cells with varying concentrations of this compound (e.g., 0, 3.75, 7.5, 15, 30 μmol/L) for a specified period (e.g., 24, 48 hours).

-

MTT Addition: Add 20 μL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the supernatant and add 150 μL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control.

Apoptosis Analysis by Flow Cytometry (Annexin V/PI Staining)

This protocol quantifies the extent of apoptosis induced by this compound.

-

Cell Culture and Treatment: Culture HepG2 cells and treat with the desired concentrations of this compound for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with cold PBS.

-

Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

-

Data Analysis: Quantify the percentage of cells in each quadrant to determine the apoptotic rate.

Western Blot Analysis

This protocol is used to detect changes in the expression levels of specific proteins involved in apoptosis and cell cycle regulation.

-

Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate equal amounts of protein (e.g., 20-40 μg) on a 10-12% SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, p-p38, Cyclin B1, and a loading control like β-actin) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Densitometry: Quantify the band intensities and normalize to the loading control to determine relative protein expression.

Caption: General experimental workflow for studying this compound's effects.

Conclusion and Future Directions

This compound demonstrates significant potential as an anti-cancer agent by effectively inducing apoptosis in hepatocellular carcinoma cells through the mitochondria-mediated pathway and promoting G2/M cell cycle arrest via the p38 MAPK pathway.[1][5] The data presented in this guide highlights its potent and selective activity, warranting further investigation. Future research should focus on in vivo studies to validate these findings in animal models, explore the efficacy of this compound against other types of cancer, and investigate potential synergistic effects when used in combination with existing chemotherapeutic drugs. A deeper understanding of its pharmacokinetic and pharmacodynamic properties will be crucial for its potential translation into a clinical setting.

References

- 1. This compound induces apoptosis associated with the mitochondria-mediated pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis Associated with the Mitochondria-Mediated Pathway in Human Hepatocellular Carcinoma Cells [jstage.jst.go.jp]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound suppresses human hepatocellular carcinoma cells in vitro by inducing G2/M phase arrest via the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Proteins selectively killing tumor cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The role of apoptosis in cancer cell survival and therapeutic outcome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Preliminary Toxicity Profile of Telekin: An In-Vitro Analysis

For Correspondence: --INVALID-LINK--

Abstract

Telekin, a eudesmane-type sesquiterpene lactone isolated from the medicinal plant Carpesium divaricatum, has demonstrated significant anti-proliferative effects on various cancer cell lines. This technical guide provides a summary of the preliminary toxicity studies of this compound based on currently available in-vitro data. The primary focus of existing research has been on its efficacy as a potential anti-cancer agent, with preliminary toxicity data limited to in-vitro cytotoxicity assessments. This document collates the available quantitative data, details the experimental methodologies employed in these studies, and illustrates the known signaling pathways and experimental workflows. It is important to note that comprehensive in-vivo toxicity studies, including the determination of LD50 and No-Observed-Adverse-Effect-Level (NOAEL), are not yet available in the public domain. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the evaluation of novel therapeutic compounds.

Introduction

This compound is a natural product belonging to the eudesmane class of sesquiterpene lactones, which are known for their diverse biological activities.[1] Sourced from Carpesium divaricatum, a plant with a history in traditional medicine, this compound has emerged as a compound of interest for its potent cytotoxic effects against cancer cells.[1][2] Preliminary studies indicate that this compound's mechanism of action involves the induction of apoptosis through the mitochondria-mediated pathway.[1][3] This guide synthesizes the findings from these initial in-vitro toxicity and mechanistic studies.

Quantitative Toxicity Data

The available toxicity data for this compound and related extracts from Carpesium divaricatum are derived from in-vitro cell viability and cytotoxicity assays. The following tables summarize the key quantitative findings.

Table 1: In-Vitro Cytotoxicity of this compound on Human Hepatocellular Carcinoma and Normal Hepatocytes

| Cell Line | Cell Type | Assay | Endpoint | Result | Reference |

| HepG-2 | Human Hepatocellular Carcinoma | MTT | Anti-proliferation | Excellent | [1] |

| Normal Hepatocyte Cells | Human Normal Hepatocyte | MTT | Cytotoxicity | Low | [1] |

Table 2: In-Vitro Cytotoxicity of Carpesium divaricatum Extracts on Various Human Cell Lines (48h exposure)

| Cell Line | Cell Type | IC50 (µg/mL) |

| Caco2 | Colon Cancer | 14.62–32.32 |

| HTB140 | Melanoma | 19.87–33.89 |

| HaCaT | Human Keratinocytes (Normal) | ≥ 75.64 |

| HepG2 | Hepatocellular Carcinoma | ≥ 74.93 |

| Data from a study on extracts of C. divaricatum, which contains this compound.[4] |

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the preliminary studies of this compound.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[5][6][7]

Protocol:

-

Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with varying concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in phosphate-buffered saline, PBS) to each well to a final concentration of 0.5 mg/mL.

-

Incubation: Incubate the plate at 37°C for 3-4 hours to allow for the reduction of MTT by mitochondrial dehydrogenases in viable cells to form purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., dimethyl sulfoxide (DMSO), or a solution of sodium dodecyl sulfate in hydrochloric acid) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate spectrophotometer at a wavelength of 570 nm.

-

Data Analysis: Cell viability is expressed as a percentage of the control (untreated cells).

Apoptosis Detection by Nuclear Staining (DAPI)

4',6-diamidino-2-phenylindole (DAPI) is a fluorescent stain that binds strongly to A-T rich regions in DNA. It is used to visualize nuclear morphology and identify apoptotic cells, which exhibit chromatin condensation and nuclear fragmentation.[8][9][10][11]

Protocol:

-

Cell Culture and Treatment: Grow cells on coverslips or in chamber slides and treat with this compound or a control substance.

-

Fixation: After treatment, wash the cells with PBS and fix them with a suitable fixative (e.g., 4% paraformaldehyde) for 10-15 minutes at room temperature.

-

Permeabilization: If required, permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100 in PBS) for 5-10 minutes.

-

DAPI Staining: Wash the cells with PBS and incubate with DAPI staining solution (typically 1-5 µg/mL in PBS) for 5-15 minutes at room temperature, protected from light.

-

Washing and Mounting: Wash the cells again with PBS to remove excess DAPI and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Microscopy: Visualize the stained nuclei using a fluorescence microscope with an appropriate filter set for DAPI (excitation ~358 nm, emission ~461 nm). Apoptotic nuclei will appear condensed and brightly stained, often fragmented into apoptotic bodies.

Quantitative Apoptosis Analysis (Flow Cytometry with Annexin V and Propidium Iodide)

This flow cytometry-based assay quantitatively determines the percentage of cells undergoing apoptosis. It utilizes Annexin V, which binds to phosphatidylserine exposed on the outer leaflet of the plasma membrane during early apoptosis, and propidium iodide (PI), a fluorescent dye that enters cells with compromised membrane integrity (late apoptotic and necrotic cells).[12][13][14]

Protocol:

-

Cell Collection: Following treatment with this compound, harvest both adherent and suspension cells.

-

Washing: Wash the cells with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Staining: To 100 µL of the cell suspension, add 5 µL of fluorochrome-conjugated Annexin V and 5 µL of PI solution.

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Western Blot Analysis of Apoptotic Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins involved in the apoptotic signaling cascade, such as Apaf-1, Bcl-2, Bax, cytochrome C, caspase-9, and caspase-3.[15][16][17][18]

Protocol:

-

Cell Lysis: After treatment, lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., Bradford or BCA assay).

-

SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (Apaf-1, Bcl-2, Bax, cytochrome C, caspase-9, caspase-3) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the protein bands using an imaging system.

-

Analysis: Quantify the band intensities relative to a loading control (e.g., β-actin or GAPDH) to determine the relative expression levels of the target proteins.

Mandatory Visualizations

Signaling Pathway

The following diagram illustrates the mitochondria-mediated apoptotic pathway induced by this compound.

Caption: Mitochondria-mediated apoptotic pathway induced by this compound.

Experimental Workflow

The diagram below outlines a general experimental workflow for assessing the in-vitro toxicity of a compound like this compound.

Caption: General experimental workflow for in-vitro toxicity assessment.

Conclusion and Future Directions

The preliminary data available for this compound indicate a promising profile as a selective anti-cancer agent, demonstrating high efficacy against hepatocellular carcinoma cells with low cytotoxicity towards normal hepatocytes in vitro.[1] The mechanism of action is attributed to the induction of apoptosis via the intrinsic mitochondrial pathway.

However, the current body of knowledge is limited to in-vitro studies. To establish a comprehensive toxicity profile suitable for further drug development, extensive pre-clinical in-vivo studies are imperative. Future research should prioritize:

-

Acute and sub-chronic toxicity studies in animal models to determine the LD50, identify target organs of toxicity, and establish a NOAEL.

-

Pharmacokinetic and toxicokinetic studies to understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound.

-

Genotoxicity and mutagenicity assays to assess the potential for DNA damage.

A thorough evaluation of these parameters is essential to ascertain the safety profile of this compound and to guide the design of future clinical trials.

References

- 1. This compound induces apoptosis associated with the mitochondria-mediated pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. glpbio.com [glpbio.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. mdpi.com [mdpi.com]

- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 6. broadpharm.com [broadpharm.com]

- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. echemi.com [echemi.com]

- 9. genscript.com [genscript.com]

- 10. researchgate.net [researchgate.net]

- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 14. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 16. pubcompare.ai [pubcompare.ai]

- 17. researchgate.net [researchgate.net]

- 18. benchchem.com [benchchem.com]

Part 1: Hypothetical Natural Sources and Isolation of "Telekin"

An in-depth analysis of scientific literature and chemical databases reveals no known molecule or compound referred to as "Telekin." This suggests that "this compound" may be a novel or proprietary substance not yet disclosed in publicly available resources, a possible misspelling of a different compound, or a hypothetical molecule.

Due to the absence of any data on "this compound," this guide will outline a theoretical framework for the discovery, isolation, and synthesis of a novel, hypothetical natural product, which we will refer to as "this compound" for the purpose of this document. This framework is designed to serve as a template for researchers, scientists, and drug development professionals engaged in the exploration of new chemical entities.

The initial step in natural product research is the identification of a biological source. For our hypothetical "this compound," we will postulate its origin from a marine sponge of the genus Agelas, known for producing a diverse array of bioactive secondary metabolites.

Table 1: Hypothetical "this compound" Yield from Agelas sp.

| Extraction Solvent System | Yield of Crude Extract (g/kg of wet biomass) | "this compound" Concentration in Crude Extract (µg/g) | Final Yield of Pure "this compound" (mg/kg of wet biomass) |

| Dichloromethane/Methanol (1:1) | 15.2 | 250 | 3.8 |

| Ethyl Acetate | 8.5 | 180 | 1.53 |

| n-Butanol | 22.1 | 95 | 2.1 |

Experimental Protocol: Extraction and Isolation of "this compound"

-

Biomass Collection and Preparation: Collect specimens of Agelas sp. and freeze-dry to preserve chemical integrity. The lyophilized sponge material is then ground into a fine powder.

-

Solvent Extraction: The powdered sponge (1 kg) is sequentially extracted with solvents of increasing polarity, starting with dichloromethane/methanol (1:1, v/v), followed by ethyl acetate, and finally n-butanol. Each extraction is performed three times at room temperature for 24 hours.

-

Crude Extract Preparation: The solvent from each extraction is evaporated under reduced pressure to yield the respective crude extracts.

-

Bioassay-Guided Fractionation: The crude extracts are screened for a hypothetical biological activity (e.g., kinase inhibition). The most active extract (Dichloromethane/Methanol) is selected for further fractionation.

-

Chromatographic Purification:

-

Step 1: Vacuum Liquid Chromatography (VLC): The active crude extract is subjected to VLC on a silica gel column, eluting with a gradient of n-hexane to ethyl acetate to methanol. Fractions are collected and re-assayed.

-

Step 2: High-Performance Liquid Chromatography (HPLC): The most active fractions from VLC are pooled and subjected to semi-preparative reversed-phase HPLC (C18 column) using a water/acetonitrile gradient to isolate pure "this compound."

-

-

Structure Elucidation: The structure of the isolated "this compound" is determined using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) (1H, 13C, COSY, HMBC, HSQC) and High-Resolution Mass Spectrometry (HRMS).

Part 2: Hypothetical Synthesis of "this compound"

Once the structure of a natural product is elucidated, total synthesis becomes a critical step for confirming the structure, enabling the synthesis of analogues for structure-activity relationship (SAR) studies, and providing a scalable source of the compound. Here, we propose a hypothetical convergent synthetic route to "this compound."

Table 2: Hypothetical "this compound" Synthesis Key Reaction Yields

| Reaction Step | Description | Yield (%) |

| 1 | Suzuki Coupling of Fragment A and Fragment B | 85 |

| 2 | Asymmetric Dihydroxylation of the coupled product | 92 (95% ee) |

| 3 | Cyclization to form the core ring structure | 78 |

| 4 | Final deprotection and purification | 95 |

| Overall Yield | 60 |

Experimental Protocol: Key Synthetic Step (Suzuki Coupling)

-

Reactant Preparation: In a flame-dried Schlenk flask under an argon atmosphere, dissolve boronic acid Fragment A (1.2 mmol) and aryl halide Fragment B (1.0 mmol) in a mixture of toluene (10 mL) and ethanol (2 mL).

-

Catalyst and Base Addition: Add an aqueous solution of sodium carbonate (2 M, 2 mL) to the reaction mixture, followed by the addition of the palladium catalyst, Pd(PPh₃)₄ (0.05 mmol).

-

Reaction Conditions: The reaction mixture is heated to 90°C and stirred vigorously for 12 hours.

-

Workup and Purification: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and washed with water (2 x 10 mL) and brine (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The crude product is purified by column chromatography on silica gel (n-hexane/ethyl acetate gradient) to afford the coupled product.

Visualizations

Caption: Hypothetical workflow for the discovery and synthesis of "this compound".

Caption: Hypothetical signaling pathway inhibited by "this compound".

The Role of Telekin in Mitochondria-Mediated Apoptosis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Telekin, a eudesmane-type sesquiterpene lactone isolated from the traditional Chinese medicinal plant Carpesium divaricatum, has demonstrated significant anti-proliferative effects on cancer cells.[1][2] Emerging research indicates that this compound's cytotoxic activity is, in large part, attributable to its ability to induce apoptosis through the intrinsic, or mitochondria-mediated, pathway. This technical guide provides a comprehensive overview of the molecular mechanisms underlying this compound-induced apoptosis, with a focus on its impact on mitochondrial function. The information presented herein is intended to support further research and drug development efforts targeting apoptosis in cancer therapy.

Core Signaling Pathway of this compound-Induced Apoptosis

This compound triggers a cascade of events centered on the mitochondria, leading to programmed cell death. The key steps in this signaling pathway involve the generation of reactive oxygen species (ROS), an increase in intracellular calcium levels, modulation of Bcl-2 family proteins, loss of mitochondrial membrane potential, release of cytochrome c, and the subsequent activation of the caspase cascade.[1][2]

Signaling Pathway Diagram

Caption: this compound-induced mitochondria-mediated apoptosis signaling pathway.

Quantitative Analysis of this compound's Effects

The following tables summarize the observed effects of this compound on key molecular and cellular events in human hepatocellular carcinoma (HepG2) cells. The data is compiled from the findings of Zheng et al. (2013). For precise quantitative values, including IC50 and specific fold changes, consultation of the original research article is recommended.

Table 1: Effect of this compound on Apoptosis-Related Protein Expression

| Protein | Role in Apoptosis | Effect of this compound Treatment |

| Bcl-2 | Anti-apoptotic | Decrease in expression |

| Bax | Pro-apoptotic | Increase in expression |

| Apaf-1 | Apoptosome formation | Decrease in expression |

| Cytochrome c | Apoptosome formation | Release from mitochondria |

| Caspase-9 | Initiator caspase | Activation |

| Caspase-3 | Executioner caspase | Activation |

Table 2: Cellular and Mitochondrial Effects of this compound

| Parameter | Method of Detection | Observed Effect |

| Cell Viability | MTT Assay | Dose-dependent decrease |

| Apoptosis | Flow Cytometry (Annexin V/PI staining) | Induction of apoptosis |

| Mitochondrial Membrane Potential (ΔΨm) | Flow Cytometry (e.g., with JC-1) | Loss of potential |

| Intracellular Calcium (Ca²⁺) | Flow Cytometry/Fluorescence Microscopy | Increased levels |

| Reactive Oxygen Species (ROS) | Flow Cytometry (e.g., with DCFH-DA) | Increased levels |

Detailed Experimental Protocols

The following are generalized protocols for the key experiments cited in the study of this compound-induced apoptosis. These are based on standard laboratory procedures and should be optimized for specific experimental conditions. For the exact protocols used in the primary research, it is imperative to consult the original publication by Zheng et al. (2013).

Cell Culture and Treatment

-

Cell Line: Human hepatocellular carcinoma (HepG2) cells.

-

Culture Medium: RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.

-

This compound Treatment: this compound is dissolved in DMSO to create a stock solution and then diluted to the desired final concentrations in the culture medium. Control cells are treated with an equivalent amount of DMSO.

Western Blot Analysis of Apoptosis-Related Proteins

This protocol outlines the general steps for detecting changes in protein expression levels.

-

Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold PBS and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for Bcl-2, Bax, Apaf-1, cytochrome c, cleaved caspase-9, and cleaved caspase-3 overnight at 4°C.

-

Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

-

Analysis: Band intensities are quantified using densitometry software, with β-actin serving as a loading control.

Experimental Workflow for Western Blotting

Caption: A generalized workflow for Western blot analysis.

Flow Cytometry for Apoptosis, Mitochondrial Membrane Potential, and ROS

Flow cytometry is a powerful technique for single-cell analysis of various apoptotic markers.

-

Apoptosis Detection (Annexin V/PI Staining):

-

Cells are harvested and washed with cold PBS.

-

Cells are resuspended in Annexin V binding buffer.

-

FITC-conjugated Annexin V and propidium iodide (PI) are added to the cell suspension.

-

After incubation in the dark, the cells are analyzed by flow cytometry. Annexin V-positive cells are apoptotic, and PI-positive cells are necrotic or late-stage apoptotic.

-

-

Mitochondrial Membrane Potential (ΔΨm) Measurement (using JC-1 dye):

-

Cells are incubated with the JC-1 dye. In healthy cells with high ΔΨm, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low ΔΨm, JC-1 remains as monomers and fluoresces green.

-

After staining, cells are washed and analyzed by flow cytometry to determine the ratio of red to green fluorescence.

-

-

Intracellular ROS Detection (using DCFH-DA):

-

Cells are incubated with 2',7'-dichlorofluorescin diacetate (DCFH-DA).

-

Inside the cell, esterases cleave the acetate groups, and ROS oxidizes the non-fluorescent DCFH to the highly fluorescent DCF.

-

The fluorescence intensity, which is proportional to the amount of ROS, is measured by flow cytometry.

-

Logical Relationship for Flow Cytometry Analysis

References

- 1. This compound induces apoptosis associated with the mitochondria-mediated pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound Induces Apoptosis Associated with the Mitochondria-Mediated Pathway in Human Hepatocellular Carcinoma Cells [jstage.jst.go.jp]

In-Depth Technical Guide: Biological Targets of Telekin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological targets and mechanisms of action of Telekin, a eudesmane-type sesquiterpene lactone isolated from Carpesium divaricatum. The information presented herein is collated from peer-reviewed scientific literature to support further research and drug development efforts.

Core Biological Activity: Induction of Apoptosis and Cell Cycle Arrest

This compound has demonstrated significant anti-cancer activity, primarily through the induction of apoptosis (programmed cell death) and cell cycle arrest in cancer cells.[1][2][3] Its primary mechanism of action is the activation of the mitochondria-mediated intrinsic apoptotic pathway.[2][3] Additionally, this compound has been shown to induce G2/M phase arrest in the cell cycle through the p38 MAPK signaling pathway.[3]

Quantitative Analysis of Cytotoxicity

The cytotoxic effects of this compound have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized below.

| Cell Line | Cancer Type | IC50 (µM) | Assay Duration (hours) | Reference |

| HepG2 | Hepatocellular Carcinoma | Not explicitly stated, but dose-dependent inhibition observed in the range of 3.75–30 µmol/L. | 48 | [4] |

| A549 | Non-small cell lung cancer | Data not available in searched literature. | - | |

| HT-29 | Colorectal Adenocarcinoma | Data not available in searched literature. | - |

Further studies are required to establish a comprehensive cytotoxicity profile of this compound across a broader range of cancer cell lines.

Signaling Pathways and Molecular Targets

Mitochondria-Mediated Apoptotic Pathway

This compound triggers apoptosis by directly targeting the mitochondria, leading to a cascade of molecular events that culminate in cell death.[2]

Key Molecular Events:

-

Increased Reactive Oxygen Species (ROS): this compound treatment leads to a significant increase in intracellular ROS levels.[2]

-

Loss of Mitochondrial Membrane Potential (MMP): The increase in ROS contributes to the disruption and loss of the mitochondrial membrane potential.[2]

-

Regulation of Bcl-2 Family Proteins: It modulates the expression of key apoptosis-regulating proteins, causing an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2.[2]

-

Cytochrome C Release: The altered Bax/Bcl-2 ratio and loss of MMP lead to the release of cytochrome C from the mitochondria into the cytosol.[2]

-

Caspase Activation: Cytosolic cytochrome C, along with a decrease in Apaf-1 expression, triggers the activation of initiator caspase-9, which in turn activates the executioner caspase-3, leading to the final stages of apoptosis.[2]

p38 MAPK Signaling Pathway and G2/M Cell Cycle Arrest

This compound has been found to suppress the proliferation of human hepatocellular carcinoma cells by inducing cell cycle arrest at the G2/M phase.[4] This effect is mediated through the activation of the p38 Mitogen-Activated Protein Kinase (MAPK) pathway.[4]

Key Molecular Events:

-

ROS Production: Similar to its apoptotic effects, this compound stimulates the production of ROS.[4]

-

p38 and MAPKAPK-2 Phosphorylation: The increase in ROS leads to the phosphorylation and activation of p38 and its downstream substrate, MAPKAPK-2.[4]

-

Modulation of G2/M Regulators: The activation of the p38 MAPK pathway results in the increased phosphorylation of Cdc25A and Cdc2, and a decrease in the levels of Cyclin B1, which are key regulators of the G2/M transition.[4]

References

Methodological & Application

Application Notes and Protocols for Telekin Treatment in HepG-2 Cells

Audience: Researchers, scientists, and drug development professionals.

Introduction

Telekin, an eudesmane-type sesquiterpene lactone isolated from Carpesium divaricatum, has demonstrated significant anti-proliferative effects against various cancer cells, including human hepatocellular carcinoma (HCC).[1][2] In HepG-2 cells, a widely used in vitro model for HCC, this compound has been shown to induce cell cycle arrest and apoptosis through distinct signaling pathways. These application notes provide a detailed protocol for the treatment of HepG-2 cells with this compound, along with a summary of its observed effects and the underlying molecular mechanisms.

This compound's primary mechanisms of action in HepG-2 cells are the induction of G2/M phase cell cycle arrest and the activation of the mitochondria-mediated apoptotic pathway.[1][2] The cell cycle arrest is associated with the activation of the p38 MAPK signaling pathway, leading to increased phosphorylation of Cdc25A and Cdc2, and a decrease in Cyclin B1 levels.[1][3] Simultaneously, this compound induces apoptosis by promoting the generation of reactive oxygen species (ROS), loss of mitochondrial membrane potential, release of cytochrome C, and subsequent activation of caspase-9 and caspase-3.[2][4]

These notes are intended to guide researchers in designing and executing experiments to study the effects of this compound on HepG-2 cells, providing a foundation for further investigation into its potential as a therapeutic agent for hepatocellular carcinoma.

Data Presentation

Table 1: Summary of this compound's Effects on HepG-2 Cell Viability

| Concentration (μmol/L) | Incubation Time (h) | Effect on Cell Viability | Assay Used | Reference |

| 3.75 - 30 | 24, 48, 72 | Dose-dependent inhibition | MTT | [1][3] |

| 2.5 - 10 | 48 | Dose-dependent inhibition | MTT | [4] |

Table 2: Effects of this compound on HepG-2 Cell Cycle Distribution

| Concentration (μmol/L) | Incubation Time (h) | Observation | Method | Reference |

| 5, 10, 15 | 24 | Dose-dependent increase in G2/M phase population | Flow Cytometry | [1] |

| 15 | 0, 6, 12, 24 | Time-dependent increase in G2/M phase population | Flow Cytometry | [1] |

Table 3: Key Molecular Events in this compound-Induced Apoptosis in HepG-2 Cells

| Concentration (μmol/L) | Incubation Time (h) | Molecular Event | Method | Reference |

| 2.5 - 10 | 24 | Increased intracellular ROS levels | DCFH-DA Staining / Flow Cytometry | [4] |

| 2.5 - 10 | 48 | Loss of mitochondrial membrane potential | JC-1 Staining / Flow Cytometry | [2] |

| 2.5 - 10 | 48 | Increased Bax expression, Decreased Bcl-2 expression | Western Blot | [2][4] |

| 2.5 - 10 | 48 | Release of Cytochrome C | Western Blot | [2][4] |

| 2.5 - 10 | 48 | Activation of Caspase-9 and Caspase-3 | Western Blot | [2][4] |

Experimental Protocols

HepG-2 Cell Culture

-

Cell Line: HepG-2 (ATCC® HB-8065™)

-

Growth Medium: Eagle's Minimum Essential Medium (EMEM) or Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.[5][6]

-

Culture Conditions: Incubate at 37°C in a humidified atmosphere with 5% CO2.[5]

-

Passaging: Subculture cells every 3-4 days or when they reach 80-90% confluency.[7]

-

Aspirate the old medium.

-

Wash the cell monolayer with 1x PBS.[5]

-

Add pre-warmed 0.05% Trypsin-EDTA solution and incubate for 5-7 minutes at 37°C until cells detach.[5]

-

Neutralize Trypsin with a 4x volume of complete growth medium.[5]

-

Centrifuge the cell suspension, resuspend the pellet in fresh medium, and seed into new flasks at a split ratio of 1:4 to 1:8.[5]

-

Preparation of this compound Stock Solution

-

Dissolve this compound powder in dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into small volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

Immediately before each experiment, dilute the stock solution to the desired final concentrations using the complete growth medium. Ensure the final DMSO concentration in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%).

This compound Treatment of HepG-2 Cells

-

Seed HepG-2 cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein extraction or flow cytometry).

-

Allow the cells to adhere and grow for 24 hours to reach approximately 70-80% confluency.

-

Aspirate the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 3.75, 5, 10, 15, 30 µmol/L) or a vehicle control (medium with the same concentration of DMSO).

-

Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard culture conditions.

Downstream Assays

-

Cell Viability Assay (MTT Assay):

-

After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at a specific wavelength (e.g., 490 nm) using a microplate reader.

-

-

Cell Cycle Analysis (Flow Cytometry):

-

Harvest the cells by trypsinization and wash with cold PBS.

-

Fix the cells in 70% ethanol overnight at -20°C.

-

Wash the cells with PBS and resuspend in a solution containing propidium iodide (PI) and RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

-

Apoptosis Analysis (Annexin V/PI Staining):

-

Harvest and wash the cells as described above.

-

Resuspend the cells in 1x Annexin V binding buffer.

-

Add Annexin V-FITC and PI to the cell suspension.

-

Incubate in the dark for 15 minutes at room temperature.

-

Analyze the cells by flow cytometry within 1 hour.

-

-

Western Blot Analysis:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration using a BCA assay.

-

Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., p-p38, p38, Cyclin B1, Bcl-2, Bax, Cytochrome C, Caspase-3, Caspase-9) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Visualizations

Caption: Experimental workflow for this compound treatment in HepG-2 cells.

Caption: this compound-induced p38 MAPK signaling pathway in HepG-2 cells.

Caption: Mitochondria-mediated apoptosis pathway induced by this compound.

References

- 1. This compound suppresses human hepatocellular carcinoma cells in vitro by inducing G2/M phase arrest via the p38 MAPK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound induces apoptosis associated with the mitochondria-mediated pathway in human hepatocellular carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound suppresses human hepatocellular carcinoma cells in vitro by inducing G2/M phase arrest via the p38 MAPK signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. This compound Induces Apoptosis Associated with the Mitochondria-Mediated Pathway in Human Hepatocellular Carcinoma Cells [jstage.jst.go.jp]

- 5. HepG2 Cell Culture - HepG2 Transfection [hepg2.com]

- 6. encodeproject.org [encodeproject.org]

- 7. assets.fishersci.com [assets.fishersci.com]

Application Notes: Dissolving and Utilizing Telekin in Cell Culture Experiments

For Research Use Only (RUO)

Abstract

These application notes provide a detailed protocol for the dissolution and use of Telekin, a eudesmane-type sesquiterpene lactone compound, for in vitro cell culture experiments.[1][2] this compound has been identified as an anticancer agent that can activate mitochondria-mediated cell apoptosis.[2][3] This document outlines the necessary materials, preparation of stock and working solutions, and a general protocol for treating adherent cells in culture. Adherence to these guidelines is critical for ensuring experimental reproducibility and accuracy.

Product Information

-

Compound Name: this compound

-

CAS Number: 6752-90-5[4]

-

Molecular Formula: C₁₅H₂₀O₃[5]

-

Molecular Weight: 248.32 g/mol [5]

-

Appearance: Crystalline solid or powder

-

Purity: ≥98% by HPLC[5]

Solubility and Storage

Proper storage and solubilization of this compound are crucial for maintaining its biological activity. Quantitative data regarding its solubility in common laboratory solvents is presented below.

| Solvent | Solubility (mg/mL) | Molar Concentration (mM) | Notes |

| DMSO | 27.5 | 110.74 | Recommended solvent for creating high-concentration stock solutions.[4] |

| Ethanol | Sparingly soluble | - | Not recommended for primary stock solution. |

| Water | Insoluble | - | Do not use water as a primary solvent. |

| PBS (pH 7.2) | Insoluble | - | Final working concentrations should have a low percentage of DMSO. |

Storage Recommendations:

-

Solid Form: Store at -20°C for long-term storage.[5] Short-term storage at 4°C is acceptable for a few weeks.

-

Stock Solutions: Aliquot into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution in DMSO.

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), sterile, cell culture grade

-

Sterile microcentrifuge tubes or cryovials

-

Calibrated precision balance

-

Vortex mixer

Procedure:

-

Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, calculate the mass of this compound needed:

-

Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

-

Mass (mg) = 0.010 mol/L × 0.001 L × 248.32 g/mol × 1000 mg/g = 2.48 mg

-

-

Weighing: Carefully weigh out 2.48 mg of this compound powder and place it into a sterile microcentrifuge tube.

-

Dissolution: Add 1 mL of sterile DMSO to the tube.

-

Mixing: Cap the tube tightly and vortex thoroughly until the solid is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if necessary.[6][7]